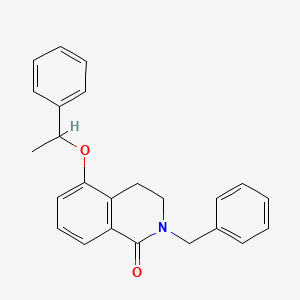

2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They have shown promising application in biological and clinical studies . Tetrahydroisoquinolines (THIQ) are another important class of compounds that have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of benzimidazoles is typically achieved by the condensation of o-phenylenediamine with formic acid . For tetrahydroisoquinolines, various synthetic strategies have been used, but specific synthesis methods for “2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” are not available in the literature I have access to.Molecular Structure Analysis

Benzimidazoles contain a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Tetrahydroisoquinolines, on the other hand, are bicyclic compounds with a nitrogen atom in one of the rings .Chemical Reactions Analysis

Benzimidazoles are known to be bases and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . Specific chemical reactions involving “2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” are not available in the literature I have access to.Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Specific physical and chemical properties for “2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” are not available in the literature I have access to.Scientific Research Applications

Synthesis and Antitumor Activity

Research has explored the synthesis of isoquinoline derivatives, including compounds structurally related to "2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one", for their potential antitumor activities. For instance, studies on 3-arylisoquinolin-1(2H)-ones, which are considered bioisosteres of clinically evaluated compounds for cancer treatment, have led to the synthesis of variants showing potent in vitro antitumor activity against human tumor cell lines (Cheon et al., 1999).

Stereochemical Analysis

Stereochemical properties of related tetrahydroisoquinoline derivatives have been thoroughly investigated. Studies have confirmed the absolute configurations of optically active diaryl tetrahydroisoquinoline derivatives, which are significant for understanding their catalytic and biological activities (Naicker et al., 2011).

Anticancer Agents Synthesis

Further research has focused on synthesizing substituted 1,2,3,4-tetrahydroisoquinolines with modifications on the phenyl ring to evaluate their potential as anticancer agents. This approach has highlighted the tetrahydroisoquinoline moiety's significance in biologically active molecules, including its role in antitumor and antimicrobial activities (Redda et al., 2010).

Antimicrobial Activity

Novel synthesis methods have been developed for benzylidene oxazolone derivatives using tetrahydroisoquinoline, demonstrating significant antimicrobial activity. This work contributes to the search for new antimicrobial agents with effective profiles against various pathogens (Rao et al., 2020).

Safety and Hazards

Benzimidazole has some safety and hazard concerns. It has been labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Specific safety and hazard information for “2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” is not available in the literature I have access to.

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in medicinal chemistry . Benzimidazoles and tetrahydroisoquinolines, due to their broad range of chemical and biological properties, are considered important synthons in the development of new drugs . Future research may focus on synthesizing new derivatives and studying their biological activities.

properties

IUPAC Name |

2-benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-18(20-11-6-3-7-12-20)27-23-14-8-13-22-21(23)15-16-25(24(22)26)17-19-9-4-2-5-10-19/h2-14,18H,15-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSFWKDIMRWHLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,3-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2997421.png)

![1-(thiophen-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2997423.png)

![6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one](/img/structure/B2997425.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2997426.png)

![3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997427.png)

![N-(2,4-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2997428.png)

![6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2997432.png)

![[4-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B2997435.png)

![(3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2997436.png)

![methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B2997441.png)

![5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2997442.png)